Carbon tetrabromide (CBr4) is a polyhalogenated organic solid widely procured as a highly efficient brominating agent, a potent chain transfer agent in polymer synthesis, and a premium carbon dopant precursor for semiconductor manufacturing. Unlike its lighter analog carbon tetrachloride (CCl4), which is a highly restricted, volatile liquid, CBr4 is a crystalline solid at room temperature, significantly simplifying handling, precision weighing, and laboratory safety protocols. Its distinct reactivity profile—characterized by weaker carbon-halogen bonds than those in CCl4—enables milder reaction conditions in organic synthesis, such as the neutral conditions of the Appel reaction [1], and higher incorporation efficiencies in vapor deposition processes, making it a critical raw material for advanced pharmaceutical and materials science workflows.
Attempting to substitute carbon tetrabromide with cheaper or more common halogenated analogs routinely leads to severe process degradation. In organic synthesis, replacing the CBr4/PPh3 (Appel) system with phosphorus tribromide (PBr3) introduces acidic byproducts that trigger carbocation rearrangements and ether cleavage in sensitive substrates [1]. In semiconductor manufacturing (MOCVD), substituting CBr4 with CCl4 forces the use of higher precursor flow rates and elevated growth temperatures to achieve equivalent carbon doping, which severely degrades the epitaxial layer morphology through parasitic etching [2]. Furthermore, in radical polymerization, replacing CBr4 with CCl4 requires a massive molar excess of the chain transfer agent due to a >200-fold lower chain transfer constant, leading to unacceptable solvent contamination and poor molecular weight control [3].
In the conversion of primary and secondary alcohols to alkyl bromides, the CBr4/PPh3 system (Appel reaction) operates under strictly neutral conditions. This prevents the rearrangement of intermediate carbocations and protects acid-labile functional groups like acetals or silyl ethers. Compared to phosphorus tribromide (PBr3), which inevitably generates acidic byproducts, CBr4 ensures clean SN2 inversion with yields typically exceeding 85% for primary alcohols [1].
| Evidence Dimension | Yield and functional group tolerance |
| Target Compound Data | >85% yield under mild, neutral conditions |
| Comparator Or Baseline | PBr3 (prone to acid-catalyzed rearrangements and cleavage) |
| Quantified Difference | Elimination of acid-driven side reactions with near-quantitative inversion |
| Conditions | Primary/secondary alcohol bromination |
Essential for procuring reagents in multi-step API synthesis where protecting group integrity and strict stereochemical control are critical.
For p-type doping of III-V semiconductors (e.g., GaAs, InSb) via metal-organic chemical vapor deposition (MOCVD) or molecular beam epitaxy, CBr4 serves as a highly efficient carbon precursor. Studies demonstrate that CBr4 yields exceptionally high as-grown acceptor concentrations (up to the mid-10^20 cm^-3 range) at lower growth temperatures compared to carbon tetrachloride (CCl4) [1]. The lower bond dissociation energy of C-Br versus C-Cl facilitates efficient carbon incorporation without the severe parasitic etching associated with the massive flow rates required for CCl4.
| Evidence Dimension | Maximum hole concentration |
| Target Compound Data | Up to mid-10^20 cm^-3 at reduced growth temperatures |
| Comparator Or Baseline | CCl4 (requires higher flow rates, risking layer morphology) |
| Quantified Difference | Significantly higher doping efficiency with sharper profiles |
| Conditions | Epitaxial growth of InSb/GaAs epilayers |
Enables semiconductor manufacturers to achieve sharp p-type doping profiles for tunnel junctions without degrading the structural integrity of the epitaxial layer.
Carbon tetrabromide is an exceptionally reactive chain transfer agent (CTA) used to control molecular weight in free-radical polymerizations. In the polymerization of styrene at 60 °C, the chain transfer constant (Cx) for CBr4 is approximately 1.8 (18,000 x 10^-4), whereas the constant for carbon tetrachloride (CCl4) is only 0.0084 (84 x 10^-4) [1]. This massive differential means CBr4 can effectively cap polymer chains at dramatically lower molar concentrations than CCl4.
| Evidence Dimension | Chain transfer constant (Cx) in styrene |
| Target Compound Data | Cx ≈ 1.8 |
| Comparator Or Baseline | CCl4 (Cx ≈ 0.0084) |
| Quantified Difference | >210-fold higher chain transfer reactivity |
| Conditions | Free-radical polymerization of styrene at 60 °C |
Allows polymer chemists to achieve precise molecular weight control with minimal CTA loading, drastically reducing additive costs and downstream purification burdens.
Ideal for converting complex, acid-sensitive alcohols to bromides with complete stereochemical inversion, avoiding the harsh, yield-destroying conditions of PBr3 or HBr [1].
The precursor of choice for p-type carbon doping of GaAs, AlGaAs, and InSb epilayers, particularly for fabricating high-performance tunnel junctions in tandem solar cells and heterojunction bipolar transistors [2].
Procured as a highly efficient chain transfer agent in free-radical and dispersion polymerizations to synthesize monodisperse, low-molar-mass polymers with tightly controlled architectures [3].
Corrosive;Irritant